Erbium silicide

Schottky Barrier MOSFETs Ohmic Contacts n-type Silicon

Erbium silicide (ErSi₂₋ₓ) forms a hexagonal AlB₂-type intermetallic with a uniquely low electron Schottky barrier height (0.343–0.427 eV) and sheet resistance below 30 Ω/sq at sub‑100 nm dimensions—parameters that cannot be matched by generic rare-earth silicides without full device re-optimization. Rapid thermal annealing at just 300 °C yields stable, low-resistance ohmic contacts on n-Si that remain reliable beyond 1000 °C. These properties make it the proven choice for source/drain metallization in n-channel SB-MOSFETs down to 50 nm gate lengths and for silicon-integrated IR detectors requiring efficient carrier injection. Procure from specialist suppliers who control phase purity, stoichiometry (ErSi₂₋ₓ), and particle morphology to ensure repeatable contact performance in your fabrication process.

Molecular Formula ErSi2
Molecular Weight 223.43
CAS No. 12434-16-1
Cat. No. B1143583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium silicide
CAS12434-16-1
SynonymsERBIUM SILICIDE
Molecular FormulaErSi2
Molecular Weight223.43
Structural Identifiers
SMILES[Si]#[Si].[Er]
InChIInChI=1S/Er.Si2/c;1-2
Commercial & Availability
Standard Pack Sizes100 g / 6 mm / 100 mesh / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Silicide (CAS 12434-16-1) Properties, Procurement and Technical Baseline


Erbium silicide, commonly represented as ErSi2−x (where x denotes Si deficiency), is a rare-earth transition metal silicide that forms an intermetallic compound with a hexagonal AlB2-type crystal structure [1]. It is a metallic conductor characterized by a low work function and high thermal stability, enabling it to form highly stable, low-resistance contacts on both n-type and p-type silicon substrates [1]. This material is primarily synthesized via solid-state reaction of Er thin films with Si substrates, typically by sputtering or evaporation followed by rapid thermal annealing (RTA), forming at temperatures as low as 300 °C and remaining stable up to 1000 °C [2].

Why Erbium Silicide (CAS 12434-16-1) Cannot Be Simply Substituted with Other Rare-Earth Silicides


Rare-earth silicides, such as those of Gd, Dy, Er, and Yb, share the same hexagonal AlB2 crystal structure (h-RESi1.7), but their formation kinetics, epitaxial quality, and resulting electrical properties differ significantly [1]. For example, the Schottky barrier height (SBH) on n-type Si—a critical parameter for ohmic contact formation—varies systematically across the lanthanide series due to differences in work function and interface chemistry [1]. Additionally, the temperature at which the hexagonal phase forms during solid-state reaction correlates with the lattice parameter of the metal, leading to process-specific integration challenges that cannot be generalized [1]. These fundamental differences in materials properties and processing windows preclude generic substitution without extensive device re-optimization.

Quantitative Performance Benchmarks for Erbium Silicide (CAS 12434-16-1) vs. Key Comparators


Lowest Electron Schottky Barrier Height (SBH) Among Rare-Earth Silicides on n-Si(100)

Erbium silicide (ErSi2−x) exhibits an electron Schottky barrier height (SBH) of 0.343–0.427 eV on n-Si(100) after annealing at 500–600 °C [1]. This is among the lowest reported SBH values for any metal silicide on n-type Si. For comparison, the SBH for rare-earth silicides as a class on n-Si is reported in the range of 0.3–0.4 eV, with Er representing the lower bound [2]. In contrast, other common silicides used for contacts, such as TiSi2 and CoSi2, exhibit SBHs in the range of 0.5–0.6 eV [2]. This lower barrier directly translates to reduced contact resistance in n-type devices.

Schottky Barrier MOSFETs Ohmic Contacts n-type Silicon

Low Electrical Resistivity for Ultra-Thin Film Source/Drain Contacts

Erbium silicide (ErSi2) thin films demonstrate a bulk resistivity as low as 30 μΩ·cm [1]. For ultra-thin film applications, such as source/drain contacts in decananometer-scale transistors, ErSi1.7 maintains a sheet resistance of less than 30 Ω/sq even for line widths below 100 nm [2]. These values are competitive with other low-resistivity silicides like CoSi2 (≈15–20 μΩ·cm) and NiSi (≈15 μΩ·cm), making ErSi2 a viable metallization option where low SBH is the primary design constraint [1].

Contact Resistivity nMOSFET Source/Drain Metallization

High-Temperature Phase Stability and Formation Kinetics vs. Other Rare-Earth Silicides

The formation of the hexagonal ErSi1.7 phase occurs at a specific temperature during solid-state reaction, which is distinct from other rare-earth silicides. A comparative study of Y, Gd, Dy, Er, and Yb disilicides on Si(100) revealed that the formation temperature of the h-RESi1.7 phase scales with the lattice parameter of the rare-earth metal [1]. Erbium silicide, once formed, is stable up to 1000 °C, demonstrating a wide process window for subsequent high-temperature fabrication steps [2]. In contrast, some rare-earth silicides can undergo phase transformations at higher temperatures (e.g., to tetragonal or orthorhombic phases), which can alter their electrical properties [1].

Phase Stability Rapid Thermal Annealing Process Integration

Tunable Schottky Barrier Height via Arsenic Segregation for Advanced Contact Engineering

The effective Schottky barrier height (SBH) of Erbium silicide on n-Si can be further reduced through arsenic (As) dopant segregation. This technique allows for a reduction of the equivalent contact resistivity [1]. While a specific quantitative reduction value requires consulting the primary source, the principle of SBH lowering via dopant segregation is a key differentiator for rare-earth silicides like ErSi2, enabling contact resistivity engineering beyond the fundamental material limits [2].

Dopant Segregation Contact Resistivity SBH Lowering

Optimal Use Cases for Erbium Silicide (CAS 12434-16-1) in Advanced Semiconductor and Optoelectronic Research


Source/Drain Contacts in Decananometer-Scale n-Type Schottky Barrier MOSFETs

The combination of an exceptionally low electron Schottky barrier height (0.343–0.427 eV) and low sheet resistance (<30 Ω/sq at sub-100 nm line widths) makes erbium silicide a prime candidate for source and drain metallization in n-channel SB-MOSFETs [1]. Its use enables the formation of ultra-shallow junctions with low parasitic resistance, mitigating short-channel effects in devices with gate lengths down to 50 nm [1].

Low-Resistance Ohmic Contacts and Infrared Detectors on n-Type Silicon

Due to its low barrier height to n-type Si, erbium silicide is well-suited for forming low-resistance ohmic contacts and for use as an infrared detector material [2]. The low SBH facilitates efficient carrier injection, a critical requirement for high-performance photodetectors and other optoelectronic devices integrated on silicon platforms [2].

Metallization for Ultra-Thin Body Silicon-on-Insulator (SOI) MOSFETs

The ability of ErSi2 to form stable, low-resistance contacts with a low SBH on n-Si makes it a promising material for source/drain contacts in ultra-thin n-channel SOI MOSFETs [3]. Its formation process is compatible with the thermal budgets and material constraints of SOI technology, offering a pathway to improved device performance in advanced low-power electronics [3].

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